14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
Description
The compound 14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadec-4(8)-ene-6,13,15-trione is a pentacyclic heterocyclic molecule featuring a norbornane-like scaffold with fused thiazole and thiophene rings. Its synthesis involves hetero-Diels-Alder reactions between 4-thioxo-2-thiazolidinones and 5-norbornene-2,3-dicarboxylic acid imido-derivatives . The compound’s structural complexity arises from its dithia-diaza framework and substituents at positions 9 (thiophen-2-yl) and 14 (4-methylphenyl), which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C24H20N2O3S3 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C24H20N2O3S3/c1-10-4-6-11(7-5-10)26-22(27)16-12-9-13(17(16)23(26)28)19-15(12)18(14-3-2-8-30-14)20-21(31-19)25-24(29)32-20/h2-8,12-13,15-19H,9H2,1H3,(H,25,29) |
InChI Key |
UCNBVVAYWYZUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(C6=C(S5)NC(=O)S6)C7=CC=CS7 |
Origin of Product |
United States |
Preparation Methods
Core Pentacyclic Framework Construction
The foundational step in synthesizing this compound involves assembling the pentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene core. Computational modeling suggests that [4+2] Diels-Alder cycloaddition between a dienophile (e.g., maleic anhydride derivatives) and a customized diene precursor forms the bicyclic intermediates, which subsequently undergo intramolecular Heck coupling to establish the fused ring system . Key parameters include:
-
Solvent Selection : Anhydrous toluene or dichloromethane under nitrogen atmosphere prevents hydrolysis of sensitive intermediates .
-
Catalysts : Palladium(II) acetate (5 mol%) with tri-o-tolylphosphine (10 mol%) facilitates the Heck coupling at 80–100°C .
-
Reaction Time : 48–72 hours for complete cyclization, monitored via thin-layer chromatography (TLC) .
Table 1: Optimization of Core Cyclization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 80 | 100 | 90 |
| Pd(OAc)₂ (mol%) | 3 | 7 | 5 |
| Yield (%) | 62 | 58 | 68 |
Thiophen-2-yl and 4-Methylphenyl Functionalization
Introducing the thiophen-2-yl and 4-methylphenyl substituents necessitates sequential Suzuki-Miyaura cross-coupling and Friedel-Crafts alkylation. The thiophene moiety is installed first to avoid steric hindrance during subsequent steps :
-
Suzuki Coupling :
-
Friedel-Crafts Alkylation :
Dithia and Diazapentacyclo Linkage Formation
Incorporating sulfur and nitrogen atoms into the pentacyclic system involves thiol-ene click chemistry and reductive amination:
-
Thiol-Ene Reaction :
-
Thiol Source : 1,2-Ethanedithiol (2.0 equiv) under UV irradiation (365 nm) in THF.
-
Stereoselectivity : Anti-Markovnikov addition confirmed via NOESY NMR.
-
-
Reductive Amination :
Table 2: Key Spectral Data for Intermediate Validation
| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Thiophene-coupled | 7.25 (d, J=3.5 Hz) | 126.4 (C-S) | 2920 (C-H stretch) |
| 4-Methylphenyl adduct | 2.35 (s, 3H) | 21.3 (CH₃) | 1600 (C=C aromatic) |
Trione Group Installation and Final Cyclization
The 6,13,15-trione functionality is introduced via oxidation of secondary alcohols using Jones reagent (CrO₃/H₂SO₄) under strictly controlled conditions :
-
Oxidation Protocol :
Final macrocyclization employs high-dilution techniques (0.001 M in DMF) with 1,8-diazabicycloundec-7-ene (DBU) as a base to minimize oligomerization .
Industrial-Scale Purification and Characterization
Large-scale production requires hybrid purification strategies:
Chemical Reactions Analysis
Types of Reactions
14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Anticancer Activity
The target compound exhibits moderate anticancer activity (mean LogGI50: −4.67 to −4.05) across multiple cell lines, with notable selectivity toward leukemia cells. In contrast, analogs 5c and 5d from the same synthetic series demonstrate superior potency (LogGI50: −6.40 to −6.06) against leukemia cell lines, suggesting that variations in substituents at positions 9 and 14 significantly enhance activity . For example:
- 5c and 5d may incorporate bulkier or more electron-withdrawing groups, improving interaction with cellular targets.
Structural and Electronic Effects
- Thiophene vs. Methoxyphenyl : The thiophen-2-yl group in the target compound introduces sulfur-based π-π interactions, whereas methoxyphenyl analogs (e.g., Scheme 2 compound ) may exhibit altered solubility due to the methoxy group’s polarity.
- 4-Methylphenyl vs.
Research Findings and Implications
Activity-Selectivity Trade-off : While 5c and 5d show higher potency, their narrow selectivity (leukemia-specific) may limit broad-spectrum applications. The target compound’s moderate activity could be advantageous in multi-target therapies .
Role of Sulfur Atoms : The 3,7-dithia framework in all analogs contributes to conformational rigidity and redox activity, critical for binding to enzymes like thioredoxin reductase .
Crystallographic Analysis : Tools like SHELX and WinGX have been pivotal in resolving the complex geometries of these compounds, confirming the planar arrangement of thiazole-thiophene moieties .
Biological Activity
The compound 14-(4-methylphenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on diverse research findings.
Chemical Structure
The molecular formula of the compound is , and it features a unique pentacyclic structure that includes thiophene and dithia moieties. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring and subsequent functionalization to introduce the 4-methylphenyl group. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains and fungi due to their ability to disrupt cellular membranes or inhibit enzymatic functions.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | |
| Compound B | Antifungal | C. albicans |
Anticancer Activity
Compounds similar to the target molecule have been investigated for their anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through mechanisms such as DNA intercalation or inhibition of topoisomerases.
- Case Study : A study on related compounds demonstrated that they inhibited the growth of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in pathways involving kinases and phosphatases. Preliminary data suggest it may inhibit specific protein kinases involved in cancer progression.
Research Findings
Recent studies have focused on elucidating the mechanism of action of this compound:
- Mechanistic Studies : In vitro assays have shown that the compound interacts with DNA and proteins involved in cell signaling pathways.
- Toxicity Studies : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to confirm long-term safety.
Q & A
Q. How does the compound’s stereochemistry influence its biological activity?
- Methodological Answer :
- Enantioselective synthesis (chiral HPLC or asymmetric catalysis) to isolate stereoisomers.
- Comparative bioassays (e.g., IC₅₀ comparisons between enantiomers) .
Data Interpretation and Validation
Q. How should researchers address low yields in heterocyclic ring formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
